LM22A-4 - 37988-18-4

LM22A-4

Catalog Number: EVT-1560037
CAS Number: 37988-18-4
Molecular Formula: C15H21N3O6
Molecular Weight: 339.34 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Small molecule BDNF mimetic displaying neurotrophic activity. Partial agonist at TrkB, activating TrkB signaling. Displaces BDNF (IC50 = 47 nM) in binding assays. Prevents neuronal degeneration with equal efficacy to that of BDNF in in vitro models of neurodegenerative disease. Causes hippocampal and striatal TrkB activation in mice and improved motor learning after traumatic brain injury in rats, after in vivo administraton. Improves respiratory function in a mouse model of Rett syndrome.
LM22A-4 is a brain-derived neurotrophic factor (BDNF) mimetic and agonist of the receptor tropomyosin-related kinase B (TrkB; IC50 = 47 nM in a fluorescence anisotropy assay). It selectively inhibits BDNF binding to 3T3 cells expressing TrkB over those expressing TrkA, TrkC, or p75NTR. In vitro, LM22A-4 increases survival of hippocampal neurons via activation of TrkB as well as Akt and ERK downstream pro-survival signaling pathways. In vivo, LM22A-4 increases dwell time in an accelerating rotarod task, indicating improved motor learning in a rat model of traumatic brain injury. LM22A-4 restores TrkB phosphorylation in the medulla and pons and breathing frequency to wild-type levels in a mouse model of Rett syndrome when administered at a dose of 50 mg/kg. It reduces neurite degeneration, formation of intranuclear huntingtin aggregates, and improves downward climbing and grip strength in mouse models of Huntington's disease. LM22A-4 (0.22 mg/kg) also improves limb swing speed and accelerates return to normal gait accuracy in a mouse model of hypoxic-ischemic stroke.

Brain-derived neurotrophic factor (BDNF)

Relevance: BDNF is the endogenous ligand for the TrkB receptor, which LM22A-4 targets. LM22A-4 acts as a mimetic of BDNF, specifically targeting the TrkB receptor and eliciting similar downstream effects, albeit with partial agonist activity. [, , , , , , , , , , , , ]

7,8-Dihydroxyflavone

Relevance: Like LM22A-4, 7,8-dihydroxyflavone directly activates the TrkB receptor, mimicking BDNF's effects. Both compounds have been explored for their therapeutic potential in various neurological conditions. []

Tricyclic Dimeric Peptide-6 (TDP6)

Relevance: Both TDP6 and LM22A-4 aim to replicate the effects of BDNF by targeting TrkB. They differ in their chemical structure and potentially in their pharmacokinetic properties. [, ]

K-252a

Relevance: K-252a serves as a pharmacological tool to investigate the specific role of TrkB in various cellular processes. It can be used to confirm if the effects observed with LM22A-4 are indeed mediated through TrkB activation. [, ]

ANA-12

Relevance: Similar to K-252a, ANA-12 can be used in experimental settings to dissect the involvement of TrkB in the actions of LM22A-4. [, ]

CTX-B

Relevance: As a TrkB antagonist, CTX-B serves as a counterpoint to LM22A-4, allowing researchers to confirm the specificity of LM22A-4's actions on the TrkB receptor in various experimental models. []

HIOC

Relevance: HIOC and LM22A-4 both target the TrkB receptor, but differ in their efficacy. LM22A-4 acts as a partial agonist, while HIOC is a full agonist, potentially leading to differences in their therapeutic window and effects. [, ]

Deoxygedunin (DG)

Relevance: Like HIOC, DG's full agonist activity at the TrkB receptor contrasts with LM22A-4's partial agonism, offering potential advantages or disadvantages depending on the therapeutic context. [, ]

Phenobarbital (PB)

Relevance: While not directly related to LM22A-4 in terms of molecular target, Phenobarbital is relevant in the context of neonatal seizures. Studies have investigated the potential of LM22A-4 to address refractory neonatal seizures, which do not respond to first-line treatments like Phenobarbital. [, ]

Overview

LM22A-4 is a small molecule compound that acts as a mimetic of brain-derived neurotrophic factor and serves as an agonist for the tropomyosin receptor kinase B. This compound has garnered attention in neuroscience research due to its potential therapeutic applications in neurodegenerative diseases and its ability to activate signaling pathways associated with neuronal survival and growth. The identification of LM22A-4 was achieved through in silico screening, leveraging structural information from brain-derived neurotrophic factor to optimize its interactions with neurotrophin receptors .

Source

The compound was developed by researchers aiming to create small molecules that could substitute for neurotrophic factors, which are often limited in their therapeutic application due to their large size and instability. LM22A-4 was synthesized as part of a series of compounds designed to selectively activate tropomyosin receptor kinase B, thereby mimicking the effects of endogenous neurotrophins .

Classification

LM22A-4 is classified as a neurotrophic factor mimetic, specifically targeting the tropomyosin receptor kinase B pathway. Its classification highlights its role in promoting neuronal survival and function, making it a candidate for further studies in regenerative medicine and neuroprotection .

Synthesis Analysis

Methods

The synthesis of LM22A-4 involves a multi-step organic chemistry process that includes modifications at specific molecular positions to enhance its biological activity. The design strategy focused on optimizing the compound's ability to bind selectively to tropomyosin receptor kinase B while minimizing off-target effects. The synthetic route typically includes:

  1. Initial Compound Design: Utilizing computational modeling to predict binding affinities and structural configurations.
  2. Chemical Modifications: Introducing various substituents at the third position of the core structure to evaluate changes in activity and selectivity.
  3. Purification: Employing techniques such as chromatography to isolate the desired compound from reaction mixtures.

Technical Details

The synthesis process is documented in various studies, where researchers reported successful yields and purity assessments using analytical techniques like high-performance liquid chromatography .

Molecular Structure Analysis

Structure

LM22A-4 possesses a specific molecular structure characterized by its ability to mimic brain-derived neurotrophic factor. The exact molecular formula and structure can be derived from its synthesis pathways, which include various functional groups conducive to receptor binding.

Data

The compound's molecular weight is approximately 500 Da, which aligns with Lipinski's rule of five, suggesting favorable pharmacokinetic properties for oral bioavailability . Structural analysis indicates flexibility due to rotatable bonds, enhancing its interaction potential with target receptors.

Chemical Reactions Analysis

Reactions

LM22A-4 participates in several biochemical reactions primarily associated with its activation of tropomyosin receptor kinase B. Upon binding, it triggers downstream signaling cascades that promote neuronal survival and differentiation.

Technical Details

In vitro studies have shown that LM22A-4 can displace endogenous brain-derived neurotrophic factor from its receptor, demonstrating competitive binding characteristics. The activation of tropomyosin receptor kinase B leads to phosphorylation of key signaling molecules such as AKT and ERK, which are crucial for cell survival .

Mechanism of Action

Process

The mechanism by which LM22A-4 exerts its effects involves direct activation of tropomyosin receptor kinase B, leading to subsequent intracellular signaling cascades. Upon binding, LM22A-4 induces receptor dimerization and autophosphorylation, which activates downstream pathways responsible for neuronal growth and protection.

Data

Research indicates that LM22A-4 can significantly enhance dendritic spine density in neurons, suggesting its role in synaptic plasticity—a critical aspect of learning and memory processes . The compound has been shown to initiate signaling within minutes of application, highlighting its rapid action compared to traditional neurotrophic factors.

Physical and Chemical Properties Analysis

Physical Properties

LM22A-4 is typically presented as a solid at room temperature with good solubility in organic solvents. Its melting point and other physical characteristics are relevant for formulation purposes in pharmaceutical applications.

Chemical Properties

The chemical stability of LM22A-4 is an important consideration for its use in therapeutic settings. Studies have reported that the compound remains stable under physiological conditions, which is essential for maintaining efficacy during potential clinical applications .

Applications

Scientific Uses

LM22A-4 has been explored for various scientific applications, particularly in the fields of neuroscience and regenerative medicine. Its ability to mimic brain-derived neurotrophic factor positions it as a candidate for treating conditions such as:

  • Neurodegenerative Diseases: Research indicates potential benefits in models of Alzheimer's disease by promoting myelin restoration and protecting against neuronal loss.
  • Neuronal Injury: Studies show that LM22A-4 can enhance recovery following traumatic brain injury by supporting neuronal survival mechanisms.
  • Cognitive Enhancement: The compound's role in synaptic plasticity suggests possible applications in enhancing cognitive functions.

Properties

CAS Number

37988-18-4

Product Name

LM22A-4

IUPAC Name

1-N,3-N,5-N-tris(2-hydroxyethyl)benzene-1,3,5-tricarboxamide

Molecular Formula

C15H21N3O6

Molecular Weight

339.34 g/mol

InChI

InChI=1S/C15H21N3O6/c19-4-1-16-13(22)10-7-11(14(23)17-2-5-20)9-12(8-10)15(24)18-3-6-21/h7-9,19-21H,1-6H2,(H,16,22)(H,17,23)(H,18,24)

InChI Key

RGWJKANXFYJKHN-UHFFFAOYSA-N

SMILES

C1=C(C=C(C=C1C(=O)NCCO)C(=O)NCCO)C(=O)NCCO

Synonyms

LM22A-4
N,N',N'-tris(2-hydroxyethyl)-1,3,5-benzenetricarboxamide

Canonical SMILES

C1=C(C=C(C=C1C(=O)NCCO)C(=O)NCCO)C(=O)NCCO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.